molecular formula C10H16O7 B140270 Diethyl citrate CAS No. 19958-02-2

Diethyl citrate

Cat. No.: B140270
CAS No.: 19958-02-2
M. Wt: 248.23 g/mol
InChI Key: KGYXYKHTHJPEBX-UHFFFAOYSA-N
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Description

Diethyl citrate is an organic compound derived from citric acid. It is an ester formed by the partial esterification of citric acid with ethanol. This compound is known for its anticoagulant properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Diethyl citrate, also known as diethylcarbamazine, is primarily used as an anthelmintic to treat filarial infections like Wuchereria bancrofti and Loa loa . The primary targets of this compound are microfilariae, the larval form of filarial worms .

Mode of Action

The mechanism of action of this compound is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that this compound’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway . It is believed to interfere with the arachidonic acid metabolism of the parasite, causing the death of the microfilariae .

Biochemical Pathways

This compound is involved in diverse biochemical pathways influencing cell metabolism and function. It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular this compound via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

It is known that the volume of distribution and mean residence time of this compound are higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue .

Result of Action

The result of this compound’s action is the prevention of filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori . It is also used to control transmission of infection in filariasis-endemic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl citrate is synthesized through the partial esterification of citric acid with ethanol. The reaction typically involves heating citric acid and ethanol in the presence of a catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to a pH-controlled solvent extraction method to isolate the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Diethyl citrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to citric acid and ethanol.

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Hydrolysis: Citric acid and ethanol.

    Oxidation: Various oxidized derivatives of citric acid.

    Substitution: Compounds with different functional groups replacing the ethyl groups.

Scientific Research Applications

Diethyl citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceutical formulations.

    Sodium citrate: A salt of citric acid, commonly used as an anticoagulant in blood collection tubes and as a food additive.

    Phosphonoformic acid: Used in similar applications for its anticoagulant properties.

Uniqueness: Diethyl citrate is unique due to its specific ester structure, which provides distinct steric hindrance and chelation properties compared to other citric acid derivatives. This uniqueness makes it particularly effective as an anticoagulant with reduced calcium chelation compared to sodium citrate .

Properties

IUPAC Name

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYXYKHTHJPEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953946
Record name 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19958-02-2, 32074-56-9
Record name 1,2-Diethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIETHYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of triethyl citrate (34.1 g, 123 mmol) in ethanol and water (30 ml) is treated with sodium hydroxide (3.70 g, 92.6 mmol) and stirred at room temperature under argon for 4.5 hours. The reaction mixture is concentrated on a rotary evaporator then diluted with water (50 ml). The pH is adjusted to ca. 1 using 2N HCl. The aqueous solution is then extracted with a large excess of chloroform (4×150 ml). The combined organic layers are dried (MgSO4), filtered and concentrated to give crude oil. Purification by flash chromatography (5% MeOH/CH2Cl2 to 1% AcOH/5%MeOH/CH2Cl2) gives 8.72 g of product (38% as a racemate.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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